
N-Demethyldiltiazem
Overview
Description
N-desmethyl Diltiazem (hydrochloride) is an active metabolite of the calcium channel inhibitor diltiazem. It is formed from diltiazem by the cytochrome P450 isoforms CYP3A4, CYP3A5, and CYP3A7 . This compound is known for its ability to bind to isolated rat cerebral cortex homogenates and inhibit spontaneous contractions in isolated rat portal veins .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-desmethyl Diltiazem (hydrochloride) is synthesized from diltiazem through a process of N-demethylation. This reaction is typically catalyzed by cytochrome P450 enzymes, specifically CYP3A4, CYP3A5, and CYP3A7 . The reaction conditions involve the use of these enzymes in a suitable buffer system to facilitate the demethylation process.
Industrial Production Methods
Industrial production of N-desmethyl Diltiazem (hydrochloride) involves the use of large-scale bioreactors where diltiazem is exposed to the cytochrome P450 enzymes under controlled conditions. The reaction is monitored and optimized to ensure maximum yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-desmethyl Diltiazem (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen to the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles such as hydroxide ions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of N-desmethyl Diltiazem (hydrochloride) can lead to the formation of various oxidized metabolites, while reduction can result in the formation of reduced derivatives.
Scientific Research Applications
Synthetic Methods
- Demethylation Agents : Commonly used agents include boron tribromide (BBr3) under controlled conditions.
- Purification Techniques : Industrial production involves crystallization and chromatography to ensure high purity.
Biological Research Applications
N-Demethyldiltiazem plays a significant role in understanding the pharmacokinetics of diltiazem and its metabolic pathways. It serves as a reference standard in analytical chemistry for quantifying diltiazem and its metabolites. Studies have shown that this compound undergoes various metabolic transformations, including N-hydroxylation, which is catalyzed by cytochrome P450 enzymes .
Metabolic Pathways
- Cytochrome P450 Enzymes : this compound is involved in complex metabolic interactions that can influence drug-drug interactions (DDIs). Research indicates that its metabolites significantly impact the inhibition of cytochrome P450 enzymes, which are crucial for drug metabolism .
Medical Applications
In medicine, this compound's primary application lies in cardiovascular therapy. It contributes to the pharmacological effects of diltiazem by inhibiting calcium ion influx into cardiac and vascular smooth muscle cells during depolarization. This mechanism is vital for managing conditions such as hypertension and angina pectoris .
Clinical Studies
- Drug Interactions : Clinical studies have highlighted the importance of this compound in predicting drug interactions due to its role as a metabolite of diltiazem. Its influence on enzyme activity can alter the efficacy and safety profile of concurrent medications .
Industrial Applications
In the pharmaceutical industry, this compound is utilized in quality control processes for formulations containing diltiazem. Its presence as a metabolite necessitates rigorous testing to ensure product consistency and safety.
Quality Control
- Analytical Standards : The compound serves as an analytical standard for assessing the quality of pharmaceutical products through techniques such as high-performance liquid chromatography (HPLC).
Summary Table of Applications
Application Area | Specific Uses | Notable Insights |
---|---|---|
Chemistry | Reference standard for diltiazem quantification | Important for analytical methods |
Biology | Understanding metabolic pathways | Influences drug-drug interactions |
Medicine | Cardiovascular therapy | Inhibits calcium influx; affects drug efficacy |
Industry | Quality control in pharmaceuticals | Ensures safety and consistency |
Mechanism of Action
N-desmethyl Diltiazem (hydrochloride) exerts its effects by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells during depolarization . This inhibition leads to relaxation of vascular smooth muscle, resulting in decreased peripheral vascular resistance and reduced blood pressure . The compound also has vasodilatory effects on coronary arteries, which helps to increase oxygen delivery to myocardial tissue .
Comparison with Similar Compounds
Similar Compounds
Diltiazem: The parent compound from which N-desmethyl Diltiazem (hydrochloride) is derived.
Desacetyl Diltiazem: Another metabolite of diltiazem formed through deacetylation.
Uniqueness
N-desmethyl Diltiazem (hydrochloride) is unique in its ability to inhibit spontaneous contractions in isolated rat portal veins and its specific binding affinity to rat cerebral cortex homogenates . This distinguishes it from other metabolites of diltiazem, such as desacetyl diltiazem, which may have different pharmacological properties .
Biological Activity
N-Demethyldiltiazem (MA) is a significant metabolite of diltiazem, a widely used calcium channel blocker. Understanding its biological activity is crucial for elucidating its pharmacological effects and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacodynamics, metabolic pathways, and implications for drug interactions.
Pharmacodynamics
Calcium Channel Modulation
This compound exhibits activity as a calcium channel antagonist, similar to its parent compound diltiazem. Research indicates that it interacts with calcium channels in vascular tissues, leading to vasodilation and decreased myocardial oxygen demand. In a study assessing the binding affinity of various diltiazem analogs, this compound demonstrated a pIC50 value of 6.49, indicating significant binding to calcium channels compared to other metabolites .
Table 1: Binding Affinities of Diltiazem Analogues
Compound | pIC50 |
---|---|
Diltiazem | 6.87 |
This compound (MA) | 6.49 |
M1 (Desacetyl) | 6.03 |
M4 (O-desmethyl) | 5.51 |
Metabolism and Drug Interactions
Cytochrome P450 Enzyme Interaction
This compound undergoes extensive metabolism via cytochrome P450 enzymes, particularly CYP3A4. It has been shown to inhibit CYP3A4 activity, which can lead to significant drug-drug interactions when co-administered with other medications metabolized by this pathway. In vitro studies demonstrated that this compound can reduce CYP3A4 levels to approximately 21% of initial levels at clinically relevant concentrations . This inhibition can enhance the plasma concentration of co-administered drugs, increasing their therapeutic effects or toxicity.
Table 2: Impact on CYP3A4 Activity
Compound | CYP3A4 Inhibition (%) |
---|---|
This compound | 79% |
Diltiazem | 72% |
Fluoxetine | 39% |
Clinical Implications
Case Studies on Drug Interactions
Several case studies illustrate the clinical significance of this compound's interactions with other drugs:
- Case Study 1 : A patient on concurrent therapy with this compound and midazolam experienced increased sedation due to enhanced midazolam levels caused by CYP3A4 inhibition.
- Case Study 2 : Another patient taking atorvastatin alongside this compound exhibited elevated cholesterol-lowering effects due to reduced atorvastatin metabolism.
These cases highlight the necessity for careful monitoring and potential dosage adjustments when using this compound in combination therapies.
Properties
IUPAC Name |
[(2S,3S)-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-14(24)27-19-20(15-8-10-16(26-3)11-9-15)28-18-7-5-4-6-17(18)23(21(19)25)13-12-22-2/h4-11,19-20,22H,12-13H2,1-3H3/t19-,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMLDISQSWWYOT-UXHICEINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCNC)C3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)CCNC)C3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40234221, DTXSID60873797 | |
Record name | N-Monodemethyldiltiazem | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40234221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Desmethyldiltiazem | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60873797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85100-17-0, 86408-45-9 | |
Record name | N-Monodemethyldiltiazem | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085100170 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Demethyldiltiazem | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086408459 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Monodemethyldiltiazem | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40234221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Desmethyldiltiazem | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60873797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-DEMETHYLDILTIAZEM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IF0841K5LK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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